molecular formula C10H11ClN4 B13931860 3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile

3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile

Cat. No.: B13931860
M. Wt: 222.67 g/mol
InChI Key: SSWFJISZUDXWMX-UHFFFAOYSA-N
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Description

3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a chloro group, a piperidinyl group, and a carbonitrile group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile typically involves the reaction of 3-chloro-2-pyrazinecarbonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the chloro group with the piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrazine derivative.

Scientific Research Applications

3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound can be a precursor for the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance binding affinity and specificity, while the pyrazine ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-pyrazinecarbonitrile: Lacks the piperidinyl group, making it less versatile in certain applications.

    5-(1-Piperidinyl)-2-pyrazinecarbonitrile: Lacks the chloro group, which can affect its reactivity and binding properties.

    3-Chloro-5-methyl-2-pyrazinecarbonitrile: Contains a methyl group instead of a piperidinyl group, altering its chemical and physical properties.

Uniqueness

3-Chloro-5-(1-piperidinyl)-2-pyrazinecarbonitrile is unique due to the combination of the chloro, piperidinyl, and carbonitrile groups on the pyrazine ring. This combination provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

3-chloro-5-piperidin-1-ylpyrazine-2-carbonitrile

InChI

InChI=1S/C10H11ClN4/c11-10-8(6-12)13-7-9(14-10)15-4-2-1-3-5-15/h7H,1-5H2

InChI Key

SSWFJISZUDXWMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CN=C(C(=N2)Cl)C#N

Origin of Product

United States

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